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Compound of Interest

Compound Name: PNU-100440

Cat. No.: B1678915 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: PNU-100440 is primarily known as a metabolite or intermediate of the antibiotic

Linezolid. As such, there are no publicly available, official pharmaceutical quality control

standards specifically for PNU-100440 as an active pharmaceutical ingredient (API). The

following application notes and protocols are provided as a representative example of a

comprehensive quality control strategy for a pharmaceutical intermediate of this nature, based

on general principles of pharmaceutical analysis and regulatory guidelines such as those from

the International Council on Harmonisation (ICH). The quantitative data presented are

illustrative examples and should not be considered as definitive specifications.

Introduction
PNU-100440 is a key chemical entity in the context of the antibiotic Linezolid, serving as both a

potential impurity and a synthetic intermediate.[1] Ensuring the quality and purity of

intermediates like PNU-100440 is critical for the safety, efficacy, and consistency of the final

API.[2][3][4] A robust quality control strategy involves a combination of chromatographic and

spectroscopic techniques to identify and quantify the main component and any potential

impurities.[5][6][7] This document outlines recommended analytical methods and protocols for

the quality assessment of PNU-100440.

Physicochemical Properties
A summary of the basic physicochemical properties of PNU-100440 is presented in Table 1.
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Table 1: Physicochemical Properties of PNU-100440

Property Value Reference

CAS Number 168828-82-8 [8]

Molecular Formula C₁₄H₁₇FN₂O₄ [8]

Molecular Weight 296.29 g/mol [8]

Appearance White to off-white solid Generic Observation

Storage 4°C [8]

Analytical Methods for Quality Control
A comprehensive quality control strategy for PNU-100440 should include tests for identity,

purity, and assay. The following analytical techniques are recommended.

Identification
Purpose: To confirm the identity of the material by comparing its infrared spectrum with that

of a reference standard.

Methodology: The IR spectrum of the sample is recorded using a suitable technique (e.g.,

KBr pellet or ATR) and compared to the spectrum of a qualified PNU-100440 reference

standard. The positions and relative intensities of the principal absorption bands in the

sample spectrum should be concordant with those in the reference spectrum.

Purpose: To confirm the identity by comparing the retention time of the major peak in the

sample chromatogram with that of a reference standard.

Methodology: The sample is analyzed using the HPLC method described in Section 3.2.1.

The retention time of the principal peak in the sample chromatogram should correspond to

that of the PNU-100440 reference standard.

Purity and Impurity Profiling
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Impurity profiling is essential to ensure the safety and quality of pharmaceutical products.[5][7]

[9] Impurities can originate from starting materials, by-products, intermediates, and degradation

products.[7]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and

quantifying impurities in pharmaceutical substances.[10][11][12][13]

Purpose: To determine the levels of process-related impurities and degradation products.

Protocol: A detailed protocol for a representative HPLC method is provided in Section 4.1.

Table 2: Example Acceptance Criteria for PNU-100440 Purity and Impurities by HPLC

Test Acceptance Criteria

Purity (by area %) ≥ 99.0%

Any Individual Unspecified Impurity ≤ 0.10%

Total Impurities ≤ 1.0%

Note: These are example criteria and would need to be established based on process

capability and toxicological data.

Purpose: To quantify any residual solvents from the manufacturing process.

Methodology: A gas chromatography method with headspace sampling is typically used. The

method should be validated for the specific solvents used in the synthesis of PNU-100440.

Acceptance criteria are based on ICH Q3C guidelines.

Table 3: Example Acceptance Criteria for Residual Solvents

Solvent Limit (ppm)

Methanol ≤ 3000

Acetone ≤ 5000

Toluene ≤ 890
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Note: These are example limits based on ICH Q3C for common solvents.

Assay
Purpose: To determine the potency (content) of PNU-100440.

Methodology: The HPLC method described in Section 4.1 can be adapted for assay

determination. The quantification is performed against a qualified PNU-100440 reference

standard of known purity.

Table 4: Example Acceptance Criteria for Assay

Test Acceptance Criteria

Assay (on as-is basis) 99.0% - 101.0%

Note: This is an example criterion and would be established based on process capability and

stability data.

Detailed Experimental Protocols
Protocol for HPLC Analysis of PNU-100440 (Purity and
Assay)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of

PNU-100440. Method development and validation are required to ensure suitability for its

intended purpose.

Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Program:
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Time (min) %A %B

0 95 5

20 50 50

25 50 50

26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation:

Standard Solution (for Assay): Accurately weigh about 10 mg of PNU-100440 reference

standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50

mixture of water and acetonitrile. This yields a concentration of approximately 0.1 mg/mL.

Sample Solution: Accurately weigh about 10 mg of the PNU-100440 sample into a 100 mL

volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and

acetonitrile.

Purity Analysis: Use the sample solution. For reporting thresholds, a diluted solution may

be required.

Data Analysis:

Purity: Use area percentage to determine the purity and the levels of individual impurities.

Assay: Compare the peak area of the principal peak in the sample chromatogram with that

of the standard chromatogram.
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Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a batch of PNU-
100440.
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Caption: Quality Control Workflow for PNU-100440.
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Signaling Pathway (Illustrative)
As PNU-100440 is an intermediate and not a pharmacologically active agent with a known

signaling pathway, a diagram illustrating a logical relationship in its quality assessment is

provided below. This diagram shows the relationship between analytical techniques and the

quality attributes they measure.

PNU-100440

Quality Attributes

Analytical Techniques

IdentityPurity Assay (Content)

HPLCGC IR Spectroscopy

 confirms (RT) quantifies impurities  determines quantifies residual solvents  confirms

Click to download full resolution via product page

Caption: Relationship between Quality Attributes and Analytical Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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